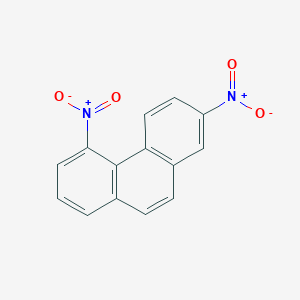
Phenanthrene, 2,5-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenanthrene, 2,5-dinitro- is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound is characterized by the presence of two nitro groups at the 2 and 5 positions of the phenanthrene structure. This modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthrene, 2,5-dinitro- typically involves the nitration of phenanthrene. This process can be carried out using concentrated nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to ensure the selective nitration at the 2 and 5 positions.
Industrial Production Methods
Industrial production of Phenanthrene, 2,5-dinitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Phenanthrene, 2,5-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and tert-butyl hydroperoxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like Raney nickel are used.
Substitution: Reagents like bromine for halogenation or sulfuric acid for sulfonation are commonly employed.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: Amino derivatives of phenanthrene.
Substitution: Halogenated or sulfonated phenanthrene derivatives.
Scientific Research Applications
Phenanthrene, 2,5-dinitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of dyes, plastics, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Phenanthrene, 2,5-dinitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, such as reduction or oxidation, depending on the environment and the presence of specific reagents. The pathways involved include electron transfer processes and the formation of reactive intermediates.
Comparison with Similar Compounds
Phenanthrene, 2,5-dinitro- can be compared with other nitro derivatives of phenanthrene, such as:
- Phenanthrene, 2,4-dinitro-
- Phenanthrene, 2,7-dinitro-
- Phenanthrene, 3,6-dinitro-
These compounds share similar structural features but differ in the positions of the nitro groups, which can influence their chemical reactivity and physical properties. Phenanthrene, 2,5-dinitro- is unique due to its specific substitution pattern, which can lead to distinct chemical behaviors and applications.
Properties
CAS No. |
62325-29-5 |
|---|---|
Molecular Formula |
C14H8N2O4 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
2,5-dinitrophenanthrene |
InChI |
InChI=1S/C14H8N2O4/c17-15(18)11-6-7-12-10(8-11)5-4-9-2-1-3-13(14(9)12)16(19)20/h1-8H |
InChI Key |
HBPPIKCLUXUJGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=C(C=C3)[N+](=O)[O-])C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















